molecular formula C24H34N2O B11663967 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol

2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol

Cat. No.: B11663967
M. Wt: 366.5 g/mol
InChI Key: XPKQZVBYMQCQSB-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with bulky tert-butyl groups and a pyridine ring connected via a pyrrolidine moiety. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and pyridine derivatives.

    Reaction with Pyrrolidine: The pyridine derivative is reacted with pyrrolidine under controlled conditions to form the pyridin-4-yl(pyrrolidin-1-yl)methyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 2,6-di-tert-butylphenol using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenols and pyridine derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent unwanted side reactions, while the phenol and pyridine moieties participate in hydrogen bonding and coordination with metal ions. This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol is unique due to its combination of steric hindrance, non-nucleophilic properties, and the presence of both phenol and pyridine moieties. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol

InChI

InChI=1S/C24H34N2O/c1-23(2,3)19-15-18(16-20(22(19)27)24(4,5)6)21(26-13-7-8-14-26)17-9-11-25-12-10-17/h9-12,15-16,21,27H,7-8,13-14H2,1-6H3

InChI Key

XPKQZVBYMQCQSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCCC3

Origin of Product

United States

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